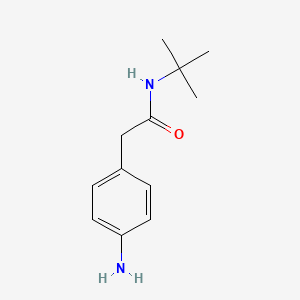

2-(4-aminophenyl)-N-tert-butylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-aminophenyl)-N-tert-butylacetamide is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.289. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photocatalytic Degradation Studies

The compound is involved in photocatalytic degradation studies. For instance, in the degradation of salbutamol, a pharmaceutical agent, using titanium dioxide as a photocatalyst under simulated solar irradiation, various intermediate compounds like 2-(tert-butylamino)-acetic acid are formed, indicating the compound's role in the breakdown process (Sakkas et al., 2007).

Neuroprotective Antioxidant Development

The compound has been used in the development of neuroprotective antioxidants. A "mix-and-match" drug design approach was utilized, incorporating elements like radical scavenger moieties into existing drug frameworks, showing potential in treating neurodegenerative conditions (Kenche et al., 2013).

Capillary Gas Chromatography Applications

It has applications in capillary gas chromatography for the determination of catecholamine metabolites and serotonin metabolite estimation in urine. This method aids in the diagnosis of diseases characterized by increased urinary excretion of metabolites originating from the metabolism of tyrosine and tryptophan (Muskiet et al., 1981).

FTIR Spectroscopic Studies

The compound is used in Fourier-transform infrared spectroscopy (FTIR) studies to investigate hydrogen bonding and solvent-induced frequency shifts. This research aids in understanding the molecular interactions and the behavior of the compound in various solvents (Jovic et al., 2013).

Synthesis of Bioactive Molecules

It is used in the synthesis of bioactive molecules like indoles and triketones, demonstrating the compound's versatility in creating pharmacologically active structures (Butin et al., 2008).

Chiral Auxiliary in Anesthetic Drug Synthesis

The compound plays a role as a chiral auxiliary in the synthesis of anesthetic drugs like (S)-ketamine. This involves complex chemical processes, indicating the compound’s importance in drug synthesis (Gohari et al., 2019).

Mechanism of Action

Target of Action

Similar compounds, such as substituted benzothiazoles, have been found to exhibit potent antibacterial activity against both gram-positive and gram-negative strains .

Mode of Action

Studies on similar compounds suggest a membrane perturbing as well as intracellular mode of action . These compounds may interact with the bacterial cell membrane, leading to its permeabilization and subsequent cell death .

Biochemical Pathways

Similar compounds have been found to interfere with the normal functioning of bacterial cells, leading to their death .

Pharmacokinetics

A study on a similar compound suggests that it can be metabolized by n-oxidation and n-acetylation .

Result of Action

Similar compounds have been found to exhibit potent antibacterial activity, suggesting that this compound may also have a significant inhibitory effect on bacterial growth .

Properties

IUPAC Name |

2-(4-aminophenyl)-N-tert-butylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-12(2,3)14-11(15)8-9-4-6-10(13)7-5-9/h4-7H,8,13H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXIHUFHYSBSZDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CC1=CC=C(C=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(4-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2474482.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2474488.png)

![2-[(2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]butan-1-ol](/img/structure/B2474491.png)

![1-(2,6-dimethylmorpholino)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2474498.png)

![2-Oxo-2-phenylethyl 4-{[(furan-2-yl)methyl]sulfamoyl}benzoate](/img/structure/B2474502.png)